molecular formula C8H3F7O B1404500 1-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene CAS No. 1417568-45-6

1-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene

Cat. No. B1404500
CAS RN: 1417568-45-6
M. Wt: 248.1 g/mol
InChI Key: AQMYYOPBXPWELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene, or 1F2T4T, is a chemical compound with a wide range of uses in scientific research. It is a fluorinated aromatic compound that is highly stable and non-toxic, making it an ideal choice for a variety of laboratory experiments. This compound has been studied extensively for its various applications, including its synthesis and mechanism of action, as well as its biochemical and physiological effects.

Scientific Research Applications

1F2T4T has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a starting material for the synthesis of fluorinated polymers, which have a wide range of applications in the electronics and medical industries. Additionally, 1F2T4T has been used as a solvent for a variety of organic reactions, as a reagent for the synthesis of fluorinated compounds, and as a catalyst for the synthesis of fluorinated polymers.

Mechanism of Action

The mechanism of action of 1F2T4T is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which can react with a variety of organic compounds to form new products. Additionally, 1F2T4T is believed to have a stabilizing effect on the reaction products, which can lead to improved yields and selectivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1F2T4T are not yet fully understood. However, studies have shown that the compound is non-toxic and does not cause any significant adverse effects in laboratory animals. Additionally, 1F2T4T has been shown to have a low potential for bioaccumulation, meaning that it is unlikely to accumulate in the environment or in living organisms over time.

Advantages and Limitations for Lab Experiments

1F2T4T has several advantages for laboratory experiments. It is highly stable, non-toxic, and easily synthesized, making it an ideal choice for a variety of laboratory experiments. Additionally, the compound has a low potential for bioaccumulation, meaning that it is unlikely to accumulate in the environment or in living organisms over time. However, 1F2T4T also has some limitations for laboratory experiments. For example, the compound is not soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound can be difficult to handle due to its low volatility and low solubility in organic solvents.

Future Directions

1F2T4T has a wide range of potential applications in scientific research, and there are several potential future directions for its use. For example, the compound could be used in the synthesis of novel fluorinated compounds, which could have a variety of applications in the pharmaceutical and agrochemical industries. Additionally, 1F2T4T could be used as a catalyst for the synthesis of fluorinated polymers, which could have a wide range of applications in the electronics and medical industries. Finally, the compound could be used as a reagent for the synthesis of fluorinated compounds, which could be used in a variety of laboratory experiments.

properties

IUPAC Name

1-fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7O/c9-5-2-1-4(7(10,11)12)3-6(5)16-8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMYYOPBXPWELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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